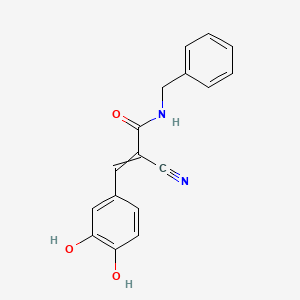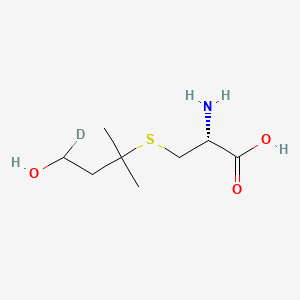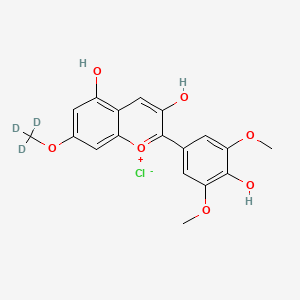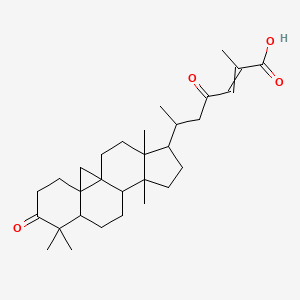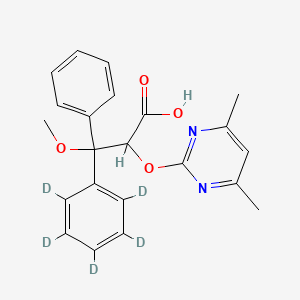![molecular formula C35H37N3O10 B12428498 [(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate CAS No. 99541-23-8](/img/structure/B12428498.png)
[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[321]octan-3-yl] acetate” is a complex organic molecule with multiple functional groups, including azido, phenylmethoxy, and acetate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyrano[3,2-d][1,3]dioxin ring system, the introduction of the azido group, and the final acetylation. Each step requires specific reaction conditions, such as temperature control, solvent selection, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenylmethoxy groups can be oxidized to form corresponding phenols.
Reduction: The azido group can be reduced to an amine.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of phenols.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
The azido group in the compound can be used for bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.
Medicine
Industry
The compound can be used in the development of new materials, such as polymers with specific properties.
作用機序
The mechanism of action of this compound would depend on its specific application. For example, in bioorthogonal chemistry, the azido group can undergo a click reaction with alkynes, forming stable triazole linkages. This reaction is highly specific and can occur under mild conditions, making it suitable for use in living systems.
類似化合物との比較
Similar Compounds
[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate: Similar compounds may include those with slight variations in the functional groups or ring systems, such as different substituents on the phenyl rings or modifications to the azido group.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups and ring systems, which provide a versatile platform for various chemical reactions and applications. The presence of the azido group, in particular, allows for bioorthogonal chemistry applications, setting it apart from other similar compounds.
特性
CAS番号 |
99541-23-8 |
|---|---|
分子式 |
C35H37N3O10 |
分子量 |
659.7 g/mol |
IUPAC名 |
[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate |
InChI |
InChI=1S/C35H37N3O10/c1-21(39)44-30-27(37-38-36)34-43-20-25(45-34)28(30)48-35-32(41-18-23-13-7-3-8-14-23)31(40-17-22-11-5-2-6-12-22)29-26(46-35)19-42-33(47-29)24-15-9-4-10-16-24/h2-16,25-35H,17-20H2,1H3/t25-,26+,27+,28+,29+,30+,31-,32+,33?,34+,35-/m0/s1 |
InChIキー |
NPMNRMJFANMGJJ-ZEHHZTNWSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H]2OC[C@@H]([C@H]1O[C@H]3[C@@H]([C@H]([C@H]4[C@H](O3)COC(O4)C5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)O2)N=[N+]=[N-] |
正規SMILES |
CC(=O)OC1C(C2OCC(C1OC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)O2)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


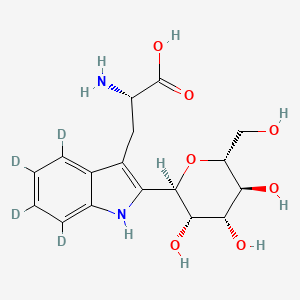
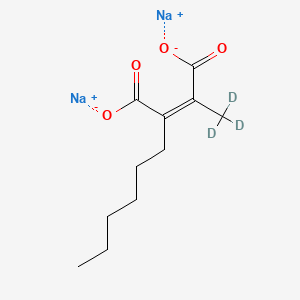
![(1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B12428430.png)
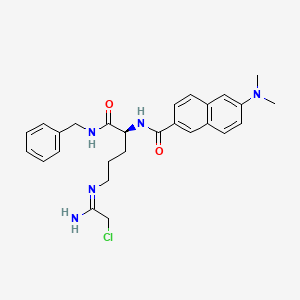
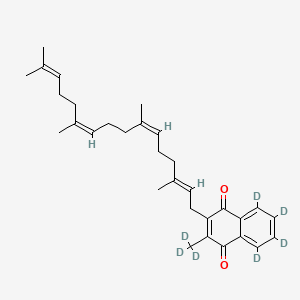

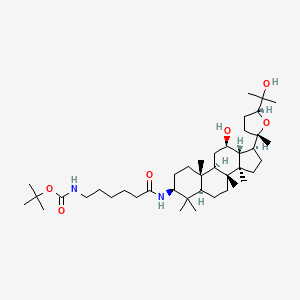
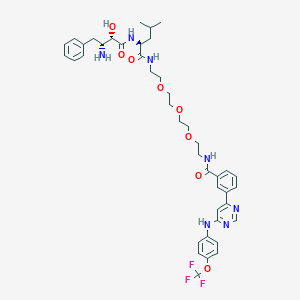
![2-[(1-Cyanocyclopentyl)formamido]propanoic acid](/img/structure/B12428458.png)
